molecular formula C15H23NO3S B1373749 Boc-D-cys(bzl)-OL CAS No. 198470-16-5

Boc-D-cys(bzl)-OL

Cat. No.: B1373749
CAS No.: 198470-16-5
M. Wt: 297.4 g/mol
InChI Key: MEZQRZMTIJTPIY-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-cysteine(benzyl)-OL, also known as N-tert-butoxycarbonyl-S-benzyl-D-cysteine, is an organic compound used primarily in peptide synthesis. It is a derivative of the amino acid cysteine, where the thiol group is protected by a benzyl group, and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is a white or off-white crystalline solid and is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile .

Mechanism of Action

Target of Action

Boc-D-cys(bzl)-OL is primarily used as a protecting group in peptide and protein chemistry . The primary target of this compound is the cysteine thiol group in peptides and proteins . This compound plays a crucial role in facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Mode of Action

This compound interacts with the cysteine thiol group in peptides and proteins to protect it during the synthesis process . This protection allows for the controlled formation of disulfide bonds, which are critical for the structure and function of many proteins . Once the synthesis is complete, this compound can be removed under specific conditions, revealing the original cysteine thiol group .

Biochemical Pathways

The use of this compound affects the biochemical pathways involved in peptide synthesis and protein science . By protecting the cysteine thiol group, this compound enables the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . These peptides and proteins can then participate in various biochemical pathways, exerting their downstream effects .

Pharmacokinetics

The bioavailability of this compound would depend on the specific conditions of the synthesis process .

Result of Action

The molecular effect of this compound’s action is the protection of the cysteine thiol group, allowing for controlled formation of disulfide bonds . On a cellular level, this can facilitate the synthesis of complex peptides and proteins, which can have various effects depending on their specific roles in the cell .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the specific conditions of the peptide synthesis process, such as temperature, pH, and the presence of other chemicals . Careful control of these environmental factors is essential for the effective use of this compound in peptide and protein synthesis .

Biochemical Analysis

Biochemical Properties

Boc-D-cys(bzl)-OL is primarily used as a protecting group for the thiol group of cysteine in peptide synthesis. The benzyl group attached to the sulfur atom prevents unwanted reactions during peptide chain assembly. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nature of these interactions is typically non-covalent, involving hydrogen bonding and hydrophobic interactions .

Cellular Effects

This compound can influence cellular processes by modifying cysteine residues in proteins, thereby affecting their function. This compound can alter cell signaling pathways by modifying key cysteine residues in signaling proteins, leading to changes in gene expression and cellular metabolism. For example, the modification of cysteine residues in transcription factors can affect their ability to bind DNA and regulate gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects by forming a covalent bond with the thiol group of cysteine residues in proteins. This modification can inhibit or activate enzymes by blocking or exposing their active sites. Additionally, this compound can influence gene expression by modifying transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, leading to a loss of its protective function. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to modify proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-cysteine(benzyl)-OL typically involves the protection of the amino and thiol groups of D-cysteine. The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The thiol group is protected by benzyl chloride (Bzl-Cl) under basic conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of Boc-D-cysteine(benzyl)-OL follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

Boc-D-cysteine(benzyl)-OL undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The benzyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-D-cysteine(benzyl)-OL is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

    Boc-L-cysteine(benzyl)-OL: The L-enantiomer of Boc-D-cysteine(benzyl)-OL, used in similar applications but with different stereochemistry.

    Fmoc-D-cysteine(benzyl)-OL: Uses fluorenylmethyloxycarbonyl (Fmoc) as the amino protecting group instead of Boc.

    Boc-D-cysteine(methyl)-OL: Uses a methyl group instead of a benzyl group for thiol protection

Uniqueness

Boc-D-cysteine(benzyl)-OL is unique due to its specific stereochemistry (D-enantiomer) and the combination of Boc and benzyl protecting groups. This combination provides stability and selectivity during peptide synthesis, making it a valuable tool in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-benzylsulfanyl-3-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-15(2,3)19-14(18)16-13(9-17)11-20-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZQRZMTIJTPIY-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)CSCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)CSCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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